
2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane hydrochloride is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of both amino and nitro functional groups, along with multiple fluorine atoms, makes it a versatile compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a fluorinated butane derivative followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine, altering the compound’s reactivity.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitrogen oxides.
Reduction: Conversion to 2-Amino-3,3,4,4-tetrafluoro-1-aminobutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane hydrochloride involves its interaction with molecular targets through its amino and nitro groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in research and industrial processes.
類似化合物との比較
Similar Compounds
- 2-Amino-3,3,4,4-tetrafluoro-1-nitrobutene
- 2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane
Uniqueness
2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane hydrochloride stands out due to its specific combination of functional groups and fluorine atoms, which confer unique chemical properties
特性
分子式 |
C4H7ClF4N2O2 |
|---|---|
分子量 |
226.56 g/mol |
IUPAC名 |
3,3,4,4-tetrafluoro-1-nitrobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H6F4N2O2.ClH/c5-3(6)4(7,8)2(9)1-10(11)12;/h2-3H,1,9H2;1H |
InChIキー |
XLLOZRHXYKMXQT-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(F)F)(F)F)N)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



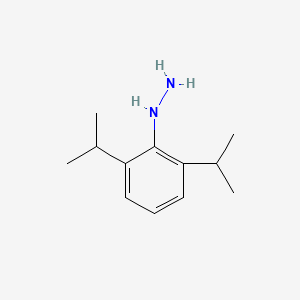

![2-(5-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12446269.png)
![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B12446280.png)
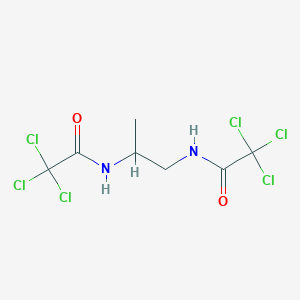

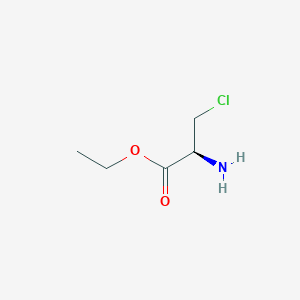
![2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole](/img/structure/B12446294.png)
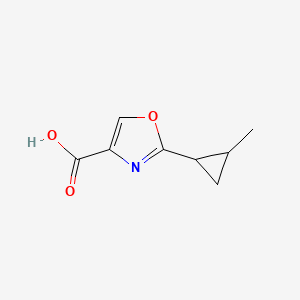
![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol](/img/structure/B12446306.png)
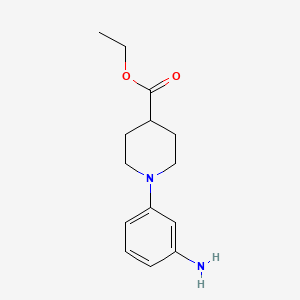
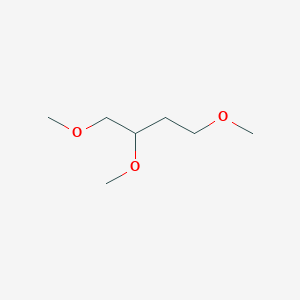
![5-(2-Methoxyphenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B12446314.png)
